molecular formula C16H12IN7O2 B11689264 N-(4-iodophenyl)-6-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-iodophenyl)-6-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11689264
M. Wt: 461.22 g/mol
InChI Key: KBDZBHANSTWAJC-QGMBQPNBSA-N
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Description

N-(4-IODOPHENYL)-6-[(2E)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a methylfuran moiety, and an oxadiazolopyrazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-6-[(2E)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazolopyrazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and nitrile oxides under controlled conditions.

    Introduction of the iodophenyl group: This step often involves electrophilic substitution reactions using iodine reagents.

    Attachment of the methylfuran moiety: This can be accomplished through condensation reactions with furan derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-6-[(2E)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-IODOPHENYL)-6-[(2E)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-6-[(2E)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-IODOPHENYL)-6-[(2E)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H12IN7O2

Molecular Weight

461.22 g/mol

IUPAC Name

6-N-(4-iodophenyl)-5-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C16H12IN7O2/c1-9-2-7-12(25-9)8-18-22-14-13(19-11-5-3-10(17)4-6-11)20-15-16(21-14)24-26-23-15/h2-8H,1H3,(H,19,20,23)(H,21,22,24)/b18-8+

InChI Key

KBDZBHANSTWAJC-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I

Canonical SMILES

CC1=CC=C(O1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I

Origin of Product

United States

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